molecular formula C13H25NO4 B8233534 (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid

Cat. No.: B8233534
M. Wt: 259.34 g/mol
InChI Key: KMLQLFNXPXFYCZ-VIFPVBQESA-N
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Description

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is an organic compound with a complex structure It is characterized by the presence of a hexanoic acid backbone with specific substituents that confer unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of amino groups, followed by the introduction of the hexanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-5,5-dimethylhexanoic acid
  • (2S)-2-(tert-Butoxycarbonylamino)-5,5-dimethylhexanoic acid

Uniqueness

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLQLFNXPXFYCZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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